molecular formula C13H16N2O2 B2647158 N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide CAS No. 31915-39-6

N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide

Cat. No.: B2647158
CAS No.: 31915-39-6
M. Wt: 232.283
InChI Key: CCBULJFLNYEIGS-UHFFFAOYSA-N
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Description

N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of both cyano and acetamide functional groups makes this compound a versatile intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes and ketones, with reaction conditions often involving acidic or basic catalysts.

    Substitution Reactions: Reagents such as halides and amines are commonly used, with conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds such as pyrroles, pyrazoles, and thiophenes .

Mechanism of Action

The mechanism of action of N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide involves its ability to participate in various chemical reactions due to the presence of cyano and acetamide groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological properties. This substitution can enhance its potential as an intermediate in the synthesis of novel heterocyclic compounds with diverse applications .

Properties

IUPAC Name

N-[2-cyano-1-(4-methoxyphenyl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)15-13(2,9-14)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBULJFLNYEIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(CC1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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